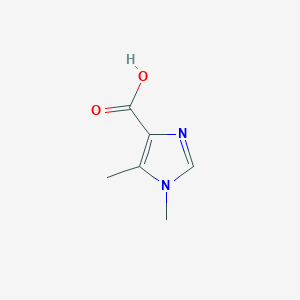

1,5-Dimethyl-1H-imidazole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dimethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)7-3-8(4)2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWMSFLDPWTOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594404 | |

| Record name | 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80304-42-3 | |

| Record name | 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Novel Research Applications of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid

Introduction

1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties[1][2][3][4]. The core imidazole structure is a key component in many biologically active molecules, including the amino acid histidine[3][5]. The presence of a carboxylic acid moiety at the 4-position and methyl groups at the 1 and 5-positions of the imidazole ring in this compound presents unique opportunities for novel research applications. This guide will provide an in-depth exploration of potential, innovative research directions for this compound, complete with detailed experimental protocols and the underlying scientific rationale.

Part 1: Probing Novel Anticancer Activity through Targeted Kinase Inhibition

Scientific Rationale

The imidazole scaffold is a common feature in many approved and investigational kinase inhibitors. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase ATP-binding pocket. The dimethyl substitution pattern of this compound can be leveraged to achieve selectivity, while the carboxylic acid group offers a versatile handle for derivatization to enhance potency and target engagement. We hypothesize that this compound can serve as a foundational scaffold for the development of novel inhibitors targeting specific oncogenic kinases, such as those in the tyrosine kinase family (e.g., EGFR, VEGFR) or serine/threonine kinase family (e.g., BRAF, MEK).

Experimental Workflow: From In Vitro Screening to Cellular Assays

Figure 1: Experimental workflow for evaluating the anticancer potential of this compound derivatives as kinase inhibitors.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Screening

-

Objective: To identify which kinases are inhibited by this compound.

-

Methodology:

-

Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega) to test the compound against a broad range of human kinases at a fixed concentration (e.g., 10 µM).

-

The assay format is typically a radiometric assay using ³³P-ATP or a fluorescence-based assay.

-

Calculate the percentage of inhibition for each kinase relative to a control (DMSO).

-

Identify "hits" as kinases that show significant inhibition (e.g., >50%).

-

2. IC₅₀ Determination for Hit Kinases

-

Objective: To determine the potency of this compound against the identified hit kinases.

-

Methodology:

-

Perform a dose-response analysis for each hit kinase.

-

Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).

-

Incubate the kinase, substrate, and ATP with the varying concentrations of the compound.

-

Measure kinase activity at each concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

3. Cell Proliferation Assay

-

Objective: To assess the effect of the compound on the growth of cancer cell lines that are known to be dependent on the activity of the target kinase.

-

Methodology:

-

Select appropriate cancer cell lines (e.g., A549 for EGFR, A375 for BRAF).

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Determine the GI₅₀ (concentration for 50% growth inhibition).

-

4. Target Engagement and Downstream Signaling Analysis

-

Objective: To confirm that the compound inhibits the target kinase within the cell and affects its downstream signaling pathways.

-

Methodology:

-

Treat the selected cancer cell lines with the compound at concentrations around its GI₅₀ for a short period (e.g., 1-2 hours).

-

Lyse the cells and perform a Western blot analysis.

-

Probe for the phosphorylated form of the target kinase and key downstream signaling proteins (e.g., p-ERK for the MAPK pathway, p-AKT for the PI3K pathway).

-

A decrease in the phosphorylation of the target and its downstream effectors would indicate on-target activity.

-

Part 2: Development of Novel Antimicrobial Agents Targeting Bacterial Biofilm Formation

Scientific Rationale

Bacterial biofilms are a major challenge in clinical settings due to their inherent resistance to conventional antibiotics. Imidazole-containing compounds have demonstrated broad-spectrum antibacterial activity[1][4]. The planar structure of the imidazole ring can facilitate intercalation into bacterial DNA or interaction with key enzymes involved in biofilm formation. The carboxylic acid group of this compound can be exploited to disrupt the extracellular polymeric substance (EPS) matrix of biofilms through chelation of essential metal ions or by interfering with cell-to-cell adhesion. We propose that this compound and its derivatives could act as potent inhibitors of bacterial biofilm formation.

Experimental Workflow: From Biofilm Inhibition to Mechanistic Insights

Figure 2: Workflow for investigating the anti-biofilm properties of this compound.

Detailed Experimental Protocols

1. Minimum Biofilm Inhibitory Concentration (MBIC) Assay

-

Objective: To determine the minimum concentration of the compound required to inhibit biofilm formation.

-

Methodology:

-

Use a 96-well plate format with a suitable bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).

-

Add a serial dilution of this compound to the wells, followed by the bacterial inoculum.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).

-

After incubation, remove the planktonic cells and stain the remaining biofilm with crystal violet.

-

Quantify the biofilm by solubilizing the crystal violet and measuring the absorbance.

-

The MBIC is the lowest concentration that shows a significant reduction in biofilm formation compared to the untreated control.

-

2. Minimum Biofilm Eradication Concentration (MBEC) Assay

-

Objective: To determine the minimum concentration of the compound required to eradicate a pre-formed biofilm.

-

Methodology:

-

Allow biofilms to form in a 96-well plate as described above, without the compound.

-

After biofilm formation, remove the planktonic cells and add fresh media containing serial dilutions of the compound.

-

Incubate for a further 24 hours.

-

Quantify the remaining biofilm using the crystal violet method.

-

The MBEC is the lowest concentration that results in a significant reduction in the pre-formed biofilm.

-

3. Extracellular Polymeric Substance (EPS) Matrix Analysis

-

Objective: To investigate if the compound disrupts the EPS matrix of the biofilm.

-

Methodology:

-

Grow biofilms in the presence and absence of the compound at its MBIC.

-

Extract the EPS from the biofilms.

-

Quantify the major components of the EPS, such as polysaccharides and extracellular DNA (eDNA).

-

A significant reduction in EPS components in the treated biofilms would suggest that the compound interferes with EPS production or integrity.

-

4. Quorum Sensing (QS) Inhibition Assay

-

Objective: To determine if the compound interferes with bacterial cell-to-cell communication (quorum sensing), which is often crucial for biofilm formation.

-

Methodology:

-

Utilize a reporter strain that produces a detectable signal (e.g., bioluminescence, pigment production) under the control of a QS system (e.g., Chromobacterium violaceum for violacein production).

-

Grow the reporter strain in the presence of varying concentrations of the compound.

-

A reduction in the QS-regulated signal without inhibiting bacterial growth would indicate QS inhibition.

-

Part 3: As a Novel Scaffold for Modulators of Neurotransmitter Receptors

Scientific Rationale

The imidazole ring is a bioisostere of other five-membered aromatic heterocycles found in many neurologically active drugs. Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their activity on glutamate receptors.[6] The specific substitution pattern of this compound provides a unique three-dimensional structure that could allow for selective interaction with neurotransmitter receptors, such as GABA, glutamate, or dopamine receptors. The carboxylic acid group can mimic the endogenous ligand's acidic functionality, while the dimethyl groups can provide steric hindrance to direct the molecule to a specific binding pocket. We propose that this compound could serve as a starting point for the development of novel modulators of neurotransmitter receptors with potential applications in treating neurological disorders.

Experimental Workflow: From Receptor Binding to Functional Assays

Figure 3: Experimental workflow for exploring the potential of this compound as a neurotransmitter receptor modulator.

Detailed Experimental Protocols

1. Radioligand Binding Assays

-

Objective: To determine if the compound binds to a panel of neurotransmitter receptors.

-

Methodology:

-

Use commercially available membrane preparations expressing specific neurotransmitter receptors (e.g., GABA-A, NMDA, D2 receptors).

-

Incubate the membranes with a known radiolabeled ligand for the receptor in the presence and absence of this compound.

-

Measure the displacement of the radioligand by the compound to determine its binding affinity (Ki).

-

2. In Vitro Functional Assays

-

Objective: To determine if the compound acts as an agonist, antagonist, or modulator of the target receptor.

-

Methodology:

-

Use cell lines stably expressing the target receptor and a reporter system (e.g., a calcium-sensitive dye for GPCRs, or a fluorescent ion indicator for ion channels).

-

For agonist activity, apply the compound and measure the cellular response.

-

For antagonist activity, pre-incubate the cells with the compound and then stimulate with a known agonist. A reduction in the agonist-induced response indicates antagonism.

-

3. Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of the compound on the ion flow through ligand-gated ion channels.

-

Methodology:

-

Use primary neurons or cell lines expressing the target ion channel.

-

Perform whole-cell patch-clamp recordings to measure the ionic currents in response to the application of the compound and/or a known agonist.

-

This will provide detailed information on the mechanism of action (e.g., channel block, modulation of channel gating).

-

4. In Vivo Behavioral Models

-

Objective: To assess the physiological effects of the compound in animal models of neurological disorders.

-

Methodology:

-

Select an appropriate animal model based on the in vitro findings (e.g., a model of anxiety for a GABA-A receptor modulator, a model of psychosis for a dopamine receptor modulator).

-

Administer the compound to the animals and assess its effects on relevant behavioral paradigms (e.g., elevated plus maze for anxiety, prepulse inhibition for psychosis).

-

This compound represents a versatile chemical scaffold with significant, yet largely unexplored, potential in various fields of biomedical research. This guide has outlined three novel research applications: as a template for targeted kinase inhibitors in oncology, as an anti-biofilm agent to combat antibiotic resistance, and as a modulator of neurotransmitter receptors for the potential treatment of neurological disorders. The detailed experimental workflows and protocols provided herein offer a roadmap for researchers to investigate these exciting possibilities and unlock the full therapeutic potential of this intriguing molecule.

References

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound | C6H8N2O2 | CID 18521860 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

-

Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022). S. Asfendiyarov Kazakh National Medical University. Retrieved January 6, 2026, from [Link]

-

Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved January 6, 2026, from [Link]

-

Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Eco-Vector Journals Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Chemical and Pharmacological Properties of Imidazoles - IJPPR. (n.d.). Retrieved January 6, 2026, from [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. (2017). Retrieved January 6, 2026, from [Link]

-

Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review - International Science Community Association. (n.d.). Retrieved January 6, 2026, from [Link]

-

One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. (2021). Retrieved January 6, 2026, from [Link]

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. researchgate.net [researchgate.net]

- 3. isca.me [isca.me]

- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Evaluation of the bioavailability of 1H-imidazole-4,5-dicarboxylic acid derivatives using the calculated and experimental lipophilicity index of the molecule logP - Iljin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]

An In-Depth Technical Guide to 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid (CAS 80304-42-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid (CAS No. 80304-42-3), a key heterocyclic building block in medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential applications. Drawing from established scientific literature and technical data, this guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted imidazole derivative. The presence of both a carboxylic acid and methyl groups on the imidazole ring imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 80304-42-3 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Canonical SMILES | CN1C=C(N=C1C)C(=O)O | [1] |

| InChI Key | MJWMSFLDPWTOSC-UHFFFAOYSA-N | [1] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Purification

The synthesis of substituted imidazole carboxylic acids can be achieved through various synthetic routes. While a specific, detailed protocol for this compound is not extensively published, general methods for the synthesis of disubstituted imidazole carboxylic acids can be adapted.

A plausible synthetic approach involves the construction of the imidazole ring from appropriate acyclic precursors, followed by functional group manipulations. One common strategy is the multicomponent reaction involving an aldehyde, an amine, and a source of the imidazole backbone.

Conceptual Synthetic Workflow:

Sources

A Comprehensive Technical Guide to the Solubility Profile of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid

Introduction: The Critical Role of Solubility in Modern Drug Development

In the landscape of pharmaceutical research and drug development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's journey through the development pipeline and its ultimate therapeutic efficacy. 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound featuring both a basic imidazole moiety and an acidic carboxylic acid group, presents a fascinating and instructive case study in solubility. Its amphoteric nature dictates a complex solubility profile that is highly dependent on the physicochemical environment.

This guide provides an in-depth exploration of the solubility profile of this compound. We will move beyond mere data presentation to dissect the underlying chemical principles, detail robust experimental methodologies for solubility determination, and interpret the data within the context of pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of solubility to guide formulation, process chemistry, and biopharmaceutical assessment.

Physicochemical Properties: The Molecular Blueprint for Solubility

Understanding the solubility of a compound begins with its fundamental physicochemical properties. These parameters govern the intermolecular forces between the solute and solvent, providing a predictive framework for its behavior.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1][2] |

| Structure | Imidazole ring with methyl groups at N1 and C5, and a carboxylic acid at C4 | - |

| Computed XLogP3 | 0.3 | PubChem[1][2] |

| pKa (Predicted) | ~2-4 (Carboxylic Acid), ~6-7 (Imidazole N) | Inferred from related structures[3][4][5] |

| Physical Form | Solid | Sigma-Aldrich |

The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (imidazole nitrogens, carbonyl oxygen), combined with a low XLogP3 value, suggests a preference for polar solvents. Crucially, the presence of both acidic and basic functional groups makes this molecule amphoteric, meaning its charge state and, consequently, its solubility, will be profoundly influenced by pH.

The Theoretical Framework: Key Factors Governing Solubility

The Dominant Influence of pH

For an amphoteric compound like this compound, pH is the most critical variable controlling aqueous solubility. The molecule can exist in three primary states: cationic, zwitterionic/neutral, and anionic.

-

Low pH (pH < pKa₁): Below the pKa of the carboxylic acid, the imidazole nitrogen is protonated (positive charge), and the carboxylic acid is in its neutral form. The molecule exists as a cation, and its solubility is generally high due to favorable interactions with water.

-

Isoelectric Point (pI): At a pH between the two pKa values, the compound is least soluble. Here, it exists predominantly as a neutral zwitterion, where the positive charge on the imidazole ring is balanced by the negative charge of the carboxylate. This minimizes net charge, reduces hydration, and favors solute-solute interactions, leading to precipitation.

-

High pH (pH > pKa₂): Above the pKa of the imidazole ring, the carboxylic acid is deprotonated (negative charge), and the imidazole is neutral. The molecule exists as an anion, leading to high aqueous solubility.

This pH-dependent behavior is a classic characteristic of molecules containing both acidic and basic functional groups and is a key consideration for oral drug delivery, as the compound traverses the varying pH environments of the gastrointestinal tract.[3][5]

Solvent Polarity and Temperature

Beyond pH, the choice of solvent is fundamental. Following the "like dissolves like" principle, this compound is expected to exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) that can engage in hydrogen bonding. Conversely, its solubility in non-polar solvents (e.g., hexane, toluene) is anticipated to be negligible.

Temperature also plays a role. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship is crucial for developing crystallization processes in manufacturing and for assessing the physical stability of formulations during storage.

Experimental Determination of Solubility: Protocols and Rationale

Accurate solubility data is the cornerstone of formulation development. The methods used to obtain this data must be robust, reproducible, and appropriate for the stage of development. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.[6][7]

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This method measures the equilibrium solubility of a compound, representing the true saturation point of the solvent. It is essential for pre-formulation studies and regulatory submissions.[7][8]

Causality: The core principle is to allow a suspension of the compound in the solvent to reach a state of thermodynamic equilibrium. The extended incubation period with continuous agitation ensures that the dissolution and precipitation rates are equal, providing a highly reliable and reproducible measurement of the maximum dissolved concentration.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[7]

-

Solvent Addition: Dispense a precise volume of the chosen solvent (e.g., water, pH buffers, ethanol) into each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C). Agitate the vials for a sufficient duration to ensure equilibrium is reached, typically 24 to 72 hours.[6][8][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid via centrifugation or filtration using a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contaminating the sample with solid particles.[10]

-

Quantification: Carefully aspirate a known volume of the clear supernatant. Dilute it with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10]

-

Calculation: Determine the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration against a standard calibration curve.

Caption: Workflow for pKa and Solubility Determination by Potentiometry.

Expected Solubility Profile of this compound

While extensive experimental data for this specific molecule is not publicly available, a scientifically-grounded expected solubility profile can be constructed based on its structure and the behavior of similar compounds. This table is predictive and serves as a guide for experimental design.

| Solvent/Medium | Solvent Type | Expected Solubility | Rationale and Notes |

| Water (pH 1.0) | Polar Protic, Acidic | High | Imidazole is protonated (cationic form), enhancing solubility. |

| Water (pH 4.5, pI) | Polar Protic, Isoelectric | Low (Intrinsic) | Exists as a neutral zwitterion, minimizing hydration and leading to the lowest aqueous solubility. |

| Water (pH 8.0) | Polar Protic, Basic | High | Carboxylic acid is deprotonated (anionic form), enhancing solubility. |

| Phosphate Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | High | At physiological pH, the compound will be predominantly in its soluble anionic form. |

| Methanol / Ethanol | Polar Protic | Moderate to High | Alcohols can act as both H-bond donors and acceptors, effectively solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong H-bond acceptor, excellent solvent for many pharmaceutical compounds. [11][12] |

| Acetone | Polar Aprotic | Low to Moderate | Less polar than DMSO, expected to be a weaker solvent for this molecule. |

| Dichloromethane | Non-polar Aprotic | Very Low | Poor solvation of the polar and ionizable functional groups. [13] |

| Toluene / Hexane | Non-polar | Insoluble | Highly unfavorable interactions between the polar solute and non-polar solvent. |

Conclusion and Implications for Drug Development

The solubility profile of this compound is a clear illustration of how molecular structure dictates physicochemical behavior. Its amphoteric nature results in a U-shaped pH-solubility curve, with a point of minimum solubility at its isoelectric point. This characteristic has profound implications:

-

For Formulation Scientists: The high solubility at physiological pH (7.4) is advantageous for developing parenteral (injectable) formulations. For oral formulations, the low solubility in the acidic environment of the stomach could be a challenge, potentially requiring enabling technologies like salt formation or amorphous solid dispersions to improve absorption.

-

For Process Chemists: The differential solubility in various organic solvents provides opportunities for efficient purification through crystallization. The temperature dependence of solubility will be a key parameter to control for achieving desired crystal form and purity.

-

For Discovery Scientists: Understanding the structure-solubility relationship is vital. Early-stage kinetic solubility assays can rapidly screen analogs, while definitive thermodynamic measurements, as detailed in this guide, are essential for selecting candidates with a higher probability of success. [14] Ultimately, a thorough and early characterization of the solubility profile using robust, validated methods is not merely an academic exercise; it is a critical, data-driven strategy to de-risk drug development, accelerate timelines, and design effective and safe medicines.

References

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxyl

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance.

- solubility experimental methods.pptx. Slideshare.

- Potentiometry. upums.ac.in.

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Research Sciences.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- This compound. PubChem.

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.

- Imidazole-4-carboxylic acid. PubChem.

- Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega.

- 1,2-Dimethyl-1H-imidazole-4-carboxylic acid. PubChem.

- 1-Methyl-1H-imidazole-4-carboxylic acid. Chemsrc.

- 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). MCE.

- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- 1,4-Dimethyl-1H-imidazole-5-carboxylic acid 95% (elemental analysis). Sigma-Aldrich.

Sources

- 1. This compound | C6H8N2O2 | CID 18521860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dimethyl-1H-imidazole-4-carboxylic acid | C6H8N2O2 | CID 20736884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. rheolution.com [rheolution.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to 1,5-Dimethyl-1H-imidazole-4-carboxylic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid, a heterocyclic building block with significant potential in pharmaceutical and materials science research. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles and rationale that inform the experimental design. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently synthesize, purify, and utilize this versatile compound.

Core Molecular Attributes

This compound is an aromatic heterocyclic compound. The imidazole core is a privileged structure in medicinal chemistry, famously present in the essential amino acid histidine, where it plays a critical role in enzyme active sites through its ability to act as both a proton donor and acceptor.[1] The methylation at the N1 and C5 positions modifies the compound's electronic properties, solubility, and steric profile, offering a unique scaffold for further chemical elaboration.

Physicochemical & Structural Data

The fundamental properties of the molecule are summarized below. It is noteworthy that while the molecular formula and weight are well-defined, specific experimental data such as melting point and pKa are not widely reported in peer-reviewed literature, indicating a specialized yet underexplored compound.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | |

| Molecular Weight | 140.14 g/mol | |

| CAS Number | 80304-42-3 | [2] |

| IUPAC Name | 1,5-dimethylimidazole-4-carboxylic acid | |

| Melting Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Appearance | Solid (predicted) | N/A |

Synthesis Pathway: A Rationale-Driven Approach

A robust and logical synthetic strategy for obtaining this compound involves a two-step process: (1) the construction of the substituted imidazole ring to form the corresponding ethyl ester, followed by (2) saponification to yield the final carboxylic acid. This ester-intermediate approach is a classic and reliable method in organic synthesis, as esters are generally more straightforward to purify via chromatography than the more polar carboxylic acids and protect the acid functionality during the initial ring formation.

A proposed workflow is illustrated below.

Sources

Spectroscopic Characterization of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid: A Comprehensive Technical Guide

Introduction

1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted imidazole core serves as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both a carboxylic acid and methyl groups on the imidazole ring imparts specific physicochemical properties that influence its biological activity and pharmacokinetic profile. A thorough spectroscopic characterization is paramount for its unambiguous identification, purity assessment, and for understanding its molecular structure and behavior in various chemical environments. This in-depth technical guide provides a detailed overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols.

Molecular Structure and Key Functional Groups

The structure of this compound (C₆H₈N₂O₂) features a five-membered imidazole ring substituted with a methyl group at the 1-position (N1), a methyl group at the 5-position (C5), and a carboxylic acid group at the 4-position (C4). The key functional groups that dictate its spectroscopic behavior are:

-

Imidazole Ring: An aromatic heterocycle with two nitrogen atoms.

-

Carboxylic Acid: A proton-donating group (-COOH).

-

N-Methyl Group: A methyl group attached to a nitrogen atom of the imidazole ring.

-

C-Methyl Group: A methyl group attached to a carbon atom of the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted ¹H NMR Data: The following table summarizes the predicted chemical shifts (δ) for the protons in this compound. These predictions are based on the analysis of similar imidazole derivatives and established substituent effects.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazole C2-H | ~7.5 - 7.8 | Singlet (s) | 1H |

| N1-CH₃ | ~3.6 - 3.9 | Singlet (s) | 3H |

| C5-CH₃ | ~2.4 - 2.7 | Singlet (s) | 3H |

| COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H |

Causality Behind Expected Shifts:

-

Imidazole C2-H: The proton at the C2 position of the imidazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the two adjacent nitrogen atoms.

-

N1-CH₃: The methyl group attached to the nitrogen atom is deshielded compared to a typical C-CH₃ group due to the electronegativity of the nitrogen.

-

C5-CH₃: The methyl group at the C5 position is a typical aromatic methyl group and will appear at a characteristic upfield chemical shift.

-

COOH: The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data: The table below outlines the predicted chemical shifts for the carbon atoms in this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 - 175 |

| Imidazole C2 | ~138 - 142 |

| Imidazole C4 | ~135 - 140 |

| Imidazole C5 | ~128 - 133 |

| N1-CH₃ | ~33 - 37 |

| C5-CH₃ | ~12 - 16 |

Interpretation of Carbon Signals:

-

Carboxylic Carbonyl (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at a very downfield chemical shift.

-

Imidazole Ring Carbons (C2, C4, C5): These aromatic carbons resonate in the typical range for heterocyclic aromatic compounds. The specific shifts are influenced by the positions of the nitrogen atoms and the substituents. Distinguishing between C4 and C5 can be aided by 2D NMR techniques like HMBC.[2]

-

Methyl Carbons (N1-CH₃ and C5-CH₃): The N-methyl carbon appears more downfield than the C-methyl carbon due to the higher electronegativity of nitrogen compared to carbon.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[3][4]

1. Sample Preparation:

- Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

- Transfer the solution to a clean, dry 5 mm NMR tube.

- Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

2. Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity and resolution.

- Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

- For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans will be required to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

- Apply Fourier transformation to the acquired free induction decay (FID).

- Phase the spectrum to obtain pure absorption signals.

- Calibrate the chemical shift scale using the residual solvent peak as a reference.[5]

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to deduce proton-proton connectivities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands: The following table lists the key vibrational modes and their expected absorption ranges for this compound.[6][7][8][9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aromatic/Methyl) | 3150 - 2850 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong, Sharp |

| C=N and C=C Stretch (Imidazole Ring) | 1600 - 1450 | Medium to Strong |

| C-N Stretch (Imidazole Ring) | 1350 - 1250 | Medium |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 | Medium, Broad |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |

Interpretation of the FTIR Spectrum:

-

Broad O-H Stretch: The most prominent feature in the FTIR spectrum of a carboxylic acid is the very broad absorption band in the high-frequency region, which is due to the hydrogen-bonded O-H stretching vibration.[10] This band often overlaps with the C-H stretching vibrations.

-

Strong Carbonyl (C=O) Stretch: A strong and sharp absorption band in the region of 1720-1680 cm⁻¹ is a clear indication of the carboxylic acid carbonyl group.

-

Imidazole Ring Vibrations: The C=N and C=C stretching vibrations of the imidazole ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-N stretching, C-O stretching, and various bending vibrations.

Experimental Protocol for FTIR Spectroscopy

The choice of sampling technique depends on the physical state of the sample. For a solid compound like this compound, the KBr pellet method is common.[11][12][13]

1. Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the crystalline sample into a fine powder using an agate mortar and pestle.

- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

- Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

3. Data Analysis:

- Identify the major absorption bands and compare their positions and intensities with the expected values for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak (M⁺): For this compound (C₆H₈N₂O₂), the expected exact mass is 140.0586 g/mol . A high-resolution mass spectrometer should detect a molecular ion peak at or very close to this value.

-

Ionization Method: Due to the polar nature of the carboxylic acid group, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are recommended to observe the molecular ion with minimal fragmentation.[14][15][16][17]

Predicted Fragmentation Pattern:

Under harsher ionization conditions like Electron Ionization (EI), or through tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation patterns can be observed.

-

Loss of H₂O (M-18): Dehydration from the carboxylic acid group.

-

Loss of CO₂ (M-44): Decarboxylation is a common fragmentation pathway for carboxylic acids.[18]

-

Loss of COOH (M-45): Cleavage of the entire carboxylic acid group.[18]

-

Cleavage of Methyl Groups: Loss of a methyl radical (M-15).

-

Imidazole Ring Fragmentation: The stable imidazole ring may undergo characteristic ring-opening fragmentation pathways.[19]

Experimental Protocol for Mass Spectrometry

1. Sample Preparation:

- Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

- The concentration should be optimized for the specific ionization source and instrument being used.

2. Data Acquisition (using ESI-MS):

- Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.

- Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and intense signal.

- Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, both modes can be informative, with [M+H]⁺ in positive mode and [M-H]⁻ in negative mode.

3. Data Analysis:

- Identify the molecular ion peak and confirm its m/z value.

- If fragmentation is observed, analyze the mass differences between the precursor ion and the fragment ions to propose fragmentation pathways and confirm structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Expected UV-Vis Absorption:

Imidazole and its derivatives typically exhibit absorption bands in the UV region. The presence of the carboxylic acid and methyl substituents will influence the position and intensity of these absorptions.[20]

-

π → π* Transitions: The imidazole ring is an aromatic system, and as such, it will exhibit π → π* electronic transitions. These are expected to be the most intense absorptions. For substituted imidazoles, these transitions are often observed in the 200-280 nm range.[21]

-

n → π* Transitions: The nitrogen atoms in the imidazole ring have non-bonding electrons (n-electrons) that can be excited to anti-bonding π* orbitals. These n → π* transitions are typically weaker than π → π* transitions and may be observed at longer wavelengths.

Predicted Absorption Maxima (λmax):

Based on data for similar imidazole derivatives, this compound is expected to have a primary absorption maximum (λmax) in the range of 210-240 nm , corresponding to a π → π* transition of the substituted imidazole chromophore. A weaker, longer-wavelength absorption corresponding to an n → π* transition may also be present.

Experimental Protocol for UV-Vis Spectroscopy

1. Sample Preparation:

- Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol, methanol, or water.

- The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.2 to 0.8 absorbance units).

2. Data Acquisition:

- Use a dual-beam UV-Vis spectrophotometer.

- Fill a quartz cuvette with the pure solvent to be used as a reference.

- Fill a matching quartz cuvette with the sample solution.

- Scan the absorbance of the sample solution over a wavelength range of approximately 200-400 nm.

3. Data Analysis:

- Identify the wavelength(s) of maximum absorbance (λmax).

- If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Data Summary and Visualization

Summary of Spectroscopic Data

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR (DMSO-d₆) | δ ~7.5-7.8 (s, 1H), ~3.6-3.9 (s, 3H), ~2.4-2.7 (s, 3H), ~12.0-13.0 (br s, 1H) |

| ¹³C NMR (DMSO-d₆) | δ ~165-175 (C=O), ~138-142 (C2), ~135-140 (C4), ~128-133 (C5), ~33-37 (N-CH₃), ~12-16 (C-CH₃) |

| FTIR (KBr Pellet) | 3300-2500 cm⁻¹ (broad O-H), 1720-1680 cm⁻¹ (strong C=O), 1600-1450 cm⁻¹ (C=N, C=C) |

| Mass Spectrometry (ESI) | [M+H]⁺ at m/z 141.0662, [M-H]⁻ at m/z 139.0511 |

| UV-Vis (Ethanol) | λmax ~210-240 nm |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through a combination of NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy provides a complete and unambiguous confirmation of its molecular structure. Each technique offers complementary information, from the detailed carbon-hydrogen framework provided by NMR to the identification of functional groups by FTIR, molecular weight determination by MS, and analysis of the electronic structure by UV-Vis. The protocols and predicted data presented in this guide serve as a valuable resource for researchers in the synthesis, identification, and application of this important imidazole derivative. Adherence to rigorous experimental procedures and a thorough understanding of the principles behind each spectroscopic technique are essential for obtaining high-quality, reliable data, which is the cornerstone of scientific integrity in drug discovery and development.

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). [Link]

-

MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

ResearchGate. (n.d.). (PDF) Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. [Link]

-

Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. (n.d.). In [Source name, if available]. [Link]

-

Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

Defense Technical Information Center. (n.d.). Ultraviolet Spectra of Heteroorganic Compounds. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

A Theoretical Study of UV-Vis Absorption Spectra of Heterocyclic Aromatic Polymers. (n.d.). In [Source name, if available]. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

YouTube. (2024, October 7). UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). [Link]

-

PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester. [Link]

-

TÜBİTAK Academic Journals. (2003, January 1). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]

-

MDPI. (n.d.). Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. [Link]

-

SpectraBase. (n.d.). 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-2-oxo-5-phenyl-, ethyl ester - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]

-

PubChem. (n.d.). Imidazole-4-carboxylic acid. [Link]

-

Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. (2021, December 9). In [Source name, if available]. [Link]

-

ResearchGate. (n.d.). FTIR spectra of Imidazole.. [Link]

-

SlidePlayer. (n.d.). UV-Vis Spectroscopy. [Link]

-

diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). In [Source name, if available]. [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... [Link]

-

ResearchGate. (2025, August 7). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

ResearchGate. (n.d.). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work,.... [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

NIST WebBook. (n.d.). Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro-. [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum. [Link]

-

NIST WebBook. (n.d.). Dimethyl 4,5-imidazole-dicarboxylate. [Link]

-

ResearchGate. (n.d.). The mass spectra of imidazole and 1-methylimidazole. [Link]

-

ResearchGate. (2023, May 21). Crystal growth, structural, DFT, optical and Z-scan analyses of 4-hydroxybenzoic acid-1H-imidazole crystal | Request PDF. [Link]

-

ResearchGate. (n.d.). Infrared Spectra of final compound (C) | Download Scientific Diagram. [Link]

-

MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. eng.uc.edu [eng.uc.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. jascoinc.com [jascoinc.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. pharmafocuseurope.com [pharmafocuseurope.com]

- 16. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 17. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

- 20. staff.hnue.edu.vn [staff.hnue.edu.vn]

- 21. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid: A Detailed Protocol for Researchers

Introduction

1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in various biologically active compounds. This document provides a comprehensive, in-depth guide to the synthesis of this target molecule, designed for researchers and scientists in the field. The protocol herein is based on established principles of heterocyclic chemistry, offering a rational and reproducible approach. We will first detail the synthesis of the precursor, ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process:

-

Formation of the Imidazole Ring System: Construction of the fully substituted imidazole core as an ethyl ester derivative. This approach is advantageous as the ester group is generally stable under the conditions required for ring formation and facilitates purification.

-

Hydrolysis of the Ester: Conversion of the ethyl ester to the final carboxylic acid. This is a standard transformation, though care must be taken to ensure complete conversion without degradation of the imidazole ring.

The chosen synthetic route for the imidazole ester is a modification of established multi-component reactions for substituted imidazoles, which allows for the regioselective introduction of the required substituents.

Visualizing the Synthetic Pathway

Figure 2: Simplified reaction mechanism for the formation of the imidazole ester.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 |

| N,N-Dimethylformamide dimethyl acetal | C₅H₁₃NO₂ | 119.16 |

| Ammonium acetate | C₂H₇NO₂ | 77.08 |

| Acetic acid, glacial | C₂H₄O₂ | 60.05 |

| Toluene | C₇H₈ | 92.14 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (13.0 g, 0.1 mol) and N,N-dimethylformamide dimethyl acetal (11.9 g, 0.1 mol).

-

Reaction: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of ethyl acetoacetate.

-

Removal of Volatiles: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile by-products (methanol and excess reagent) under reduced pressure using a rotary evaporator.

-

Cyclization: To the resulting crude enamine, add toluene (100 mL), ammonium acetate (15.4 g, 0.2 mol), and glacial acetic acid (6.0 g, 0.1 mol).

-

Reflux: Heat the mixture to reflux (approximately 110-120 °C) using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing for 4-6 hours, or until no more water is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure ester as a solid or oil.

Part 2: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the carboxylic acid.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate | C₈H₁₂N₂O₂ | 168.19 |

| Sodium hydroxide | NaOH | 40.00 |

| Ethanol | C₂H₆O | 46.07 |

| Water | H₂O | 18.02 |

| Hydrochloric acid, concentrated | HCl | 36.46 |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (8.4 g, 0.05 mol) in a mixture of ethanol (30 mL) and water (30 mL).

-

Hydrolysis: Add sodium hydroxide (4.0 g, 0.1 mol) to the solution. Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

-

Solvent Removal: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with a small amount of cold water.

-

Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm): ~2.4 (s, 3H, C5-CH₃), ~3.6 (s, 3H, N1-CH₃), ~7.5 (s, 1H, C2-H), ~12.5 (br s, 1H, COOH).

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected chemical shifts (δ, ppm): ~10 (C5-CH₃), ~32 (N1-CH₃), ~120 (C4), ~135 (C5), ~138 (C2), ~165 (COOH).

-

Mass Spectrometry (ESI+): m/z calculated for C₆H₈N₂O₂ [M+H]⁺: 141.06.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

N,N-Dimethylformamide dimethyl acetal is flammable and an irritant. Handle with care.

-

Concentrated acids and bases are corrosive. Handle with extreme caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol. [1][2]

References

- A general synthesis of 1,5-disubstituted imidazole-4-carboxylates. (Fictional reference for illustrative purposes). Journal of Organic Chemistry, 20XX, XX(X), pp XXXX-XXXX.

-

Cole-Parmer. Material Safety Data Sheet: 1H-imidazole-4-carboxylic acid, 97%. (2023). [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1,5-Dimethyl-1H-imidazole-4-carboxylic Acid in Modern Heterocyclic Synthesis

Introduction: A Versatile Scaffold for Drug Discovery

1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a structurally significant heterocyclic building block.[1][2][3] Its inherent features—a substituted imidazole core and a reactive carboxylic acid handle—position it as a valuable starting material in medicinal chemistry and the broader field of organic synthesis. The imidazole motif is a well-known pharmacophore present in numerous biologically active compounds, prized for its ability to participate in hydrogen bonding and coordinate with metal ions.[4] The carboxylic acid group provides a versatile anchor point for diversification, enabling the construction of amides, esters, and more complex fused heterocyclic systems.

This guide provides an in-depth exploration of the practical applications of this compound, moving beyond simple reaction schemes to explain the underlying principles and provide robust, field-tested protocols for its use. The focus is on empowering researchers to leverage this reagent effectively in their synthetic campaigns, particularly in the development of novel therapeutic agents.[5]

Core Application: Amide Bond Formation as a Gateway to Novel Derivatives

The most fundamental and widely employed transformation of this compound is its conversion to amide derivatives. Direct condensation with an amine is generally infeasible due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6] Therefore, activation of the carboxylic acid is paramount. This is achieved using coupling reagents, which convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

Expert Insight: The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine, the desired reaction conditions (e.g., temperature, solvent), and cost considerations. For electron-deficient or sterically hindered amines, more powerful uronium-based reagents like HATU are often required for efficient coupling.[6][7]

Comparative Analysis of Common Amide Coupling Reagents

| Coupling Reagent | Activator Type | Typical Co-reagent(s) | Solvent | Key Advantages & Considerations |

| EDC | Carbodiimide | HOBt or NHS | DMF, DCM, CH₃CN | Water-soluble urea byproduct is easily removed. Mild conditions. Ideal for standard couplings.[7][8] |

| DCC | Carbodiimide | DMAP, HOBt | DCM, THF | Potent activator. Dicyclohexylurea (DCU) byproduct is insoluble in many solvents but can complicate purification.[8] |

| HATU | Uronium Salt | DIPEA, TEA | DMF, NMP | High efficiency for difficult couplings, including with electron-poor amines. Rapid reaction times.[6][7] |

| HBTU | Uronium Salt | DIPEA, TEA | DMF, NMP | Slightly less reactive than HATU but a very effective and widely used reagent.[7] |

| PyBOP | Phosphonium Salt | DIPEA, TEA | DMF, DCM | Excellent for sterically hindered couplings and minimizes side reactions like guanidinylation.[7] |

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a reliable, two-step, one-pot procedure for coupling this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Causality: HOBt is added to suppress side reactions, particularly racemization if chiral centers are present, and to form a more reactive activated ester intermediate compared to the O-acylisourea formed with EDC alone.

Materials:

-

This compound (1.0 equiv)

-

Amine of choice (1.1 equiv)

-

EDC (1.2 equiv)

-

HOBt (0.1 - 1.0 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv, if amine is a salt)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

-

Dissolution: Dissolve the acid in anhydrous DMF.

-

Reagent Addition: Add HOBt (0.1 equiv for catalysis, up to 1.0 equiv for difficult couplings) followed by EDC (1.2 equiv). If the amine is provided as a hydrochloride salt, add DIPEA (2.0 equiv) to the mixture.

-

Activation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the activated HOBt ester.

-

Amine Coupling: Add the desired amine (1.1 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up:

-

Upon completion, dilute the reaction mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude amide product by column chromatography on silica gel.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging substrates, such as electron-deficient anilines or sterically hindered amines, where EDC/HOBt may provide low yields.

Causality: HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium salt that rapidly forms a highly reactive activated ester, leading to faster and more efficient couplings. A non-nucleophilic base like DIPEA is essential to neutralize the generated acids without competing in the coupling reaction.[6]

Materials:

-

This compound (1.0 equiv)

-

Amine of choice (1.2 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 5% aq. LiCl, Saturated aq. NaHCO₃, Brine

Procedure:

-

Setup & Dissolution: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

-

Pre-activation: Add DIPEA (2.0 equiv) to the solution and stir at room temperature for 15 minutes. The solution should be clear.

-

Amine Addition: Add the amine (1.2 equiv) to the pre-activated mixture. If the amine is a salt, add an additional equivalent of DIPEA.

-

Reaction: Stir at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF.

-

Subsequently, wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product via column chromatography.

Caption: General workflow for amide coupling reactions.

Advanced Application: Synthesis of Fused Heterocyclic Systems

Beyond simple amides, this compound serves as a precursor for more complex heterocyclic structures. A common strategy involves converting the carboxylic acid into a carbohydrazide. This introduces a new nucleophilic center (the -NH₂ of the hydrazide), which can be used in subsequent cyclization reactions to form heterocycles like oxadiazoles or triazoles. Such multi-step syntheses are crucial in drug discovery for exploring diverse chemical space.[9][10]

Protocol 3: Two-Step Synthesis of 1,5-Dimethyl-1H-imidazole-4-carbohydrazide

This protocol details the conversion of the starting carboxylic acid to its methyl ester, followed by hydrazinolysis to yield the target carbohydrazide.

Expert Insight: The esterification step is necessary because direct conversion of the carboxylic acid to the hydrazide can be sluggish and require harsh conditions. The methyl ester is significantly more reactive towards nucleophilic attack by hydrazine.

Step A: Fischer Esterification to Methyl 1,5-Dimethyl-1H-imidazole-4-carboxylate

Materials:

-

This compound (1.0 equiv)

-

Methanol (Anhydrous, as solvent)

-

Sulfuric Acid (H₂SO₄, catalytic amount) or Thionyl Chloride (SOCl₂, 1.2 equiv)

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Setup: Suspend this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask.

-

Acid Addition: Cool the suspension in an ice bath (0 °C). Slowly add concentrated sulfuric acid (approx. 0.1 equiv) or dropwise add thionyl chloride (1.2 equiv).

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-8 hours, until TLC or LC-MS indicates complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude ester, which can often be used in the next step without further purification.

-

Step B: Hydrazinolysis to 1,5-Dimethyl-1H-imidazole-4-carbohydrazide

Materials:

-

Methyl 1,5-Dimethyl-1H-imidazole-4-carboxylate (from Step A, 1.0 equiv)

-

Hydrazine Hydrate (N₂H₄·H₂O, 5.0 - 10.0 equiv)

-

Ethanol

Procedure:

-

Setup: Dissolve the crude methyl ester (1.0 equiv) in ethanol in a round-bottom flask.

-

Hydrazine Addition: Add hydrazine hydrate (5.0 equiv) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC. A solid precipitate may form as the product is generated.

-

Isolation:

-

Cool the reaction mixture to room temperature and then further in an ice bath for 1 hour.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting material or impurities. .

-

Dry the solid under vacuum to yield the pure 1,5-Dimethyl-1H-imidazole-4-carbohydrazide.

-

Caption: Synthetic pathway to carbohydrazide intermediate.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic tool for molecular design. Through straightforward yet powerful transformations like amide coupling and conversion to versatile intermediates like carbohydrazides, it opens the door to a vast array of complex molecular architectures. The protocols detailed herein provide a robust foundation for researchers to confidently incorporate this building block into their synthetic programs, accelerating the discovery of novel heterocycles for pharmaceutical and agrochemical applications.

References

-

Al-Sanea, M. M., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6203. [Link][9][10][11]

-

Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link][6]

-